(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol
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Overview
Description
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring, a methylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using a methylamine reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using a mild oxidizing agent to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl compound will regenerate the hydroxyl group.
Scientific Research Applications
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
®-1-(®-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
N-Methylpyrrolidine: A simpler analog that lacks the hydroxyl group and has different chemical reactivity.
3-Methyl-2-(methylamino)butanol: A compound with a similar structure but without the pyrrolidine ring.
The uniqueness of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
CAS No. |
171056-73-8 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)10(11-3)7-12-5-4-9(13)6-12/h8-11,13H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
OGYNUMDQAFUTND-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CC[C@@H](C1)O)NC |
Canonical SMILES |
CC(C)C(CN1CCC(C1)O)NC |
Origin of Product |
United States |
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